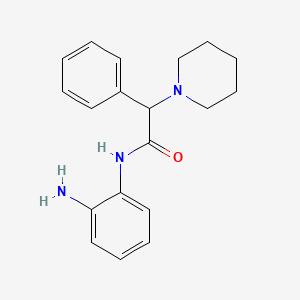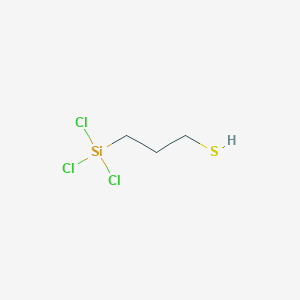
3-Mercaptopropyltrichlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptopropyltrichlorosilane is an organosilicon compound with the chemical formula HS(CH₂)₃SiCl₃. It is a clear, colorless to light yellow liquid with a slightly unpleasant odor. This compound is known for its bifunctional nature, possessing both a reactive mercapto group and a hydrolyzable trichlorosilyl group. It is widely used in various applications, including surface modification, coupling agents, and as a precursor for the synthesis of other organosilicon compounds .
Vorbereitungsmethoden
3-Mercaptopropyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloropropyltrichlorosilane with sodium hydrosulfide in the presence of a phase transfer catalyst. The reaction is typically carried out in water as a solvent, with heating and stirring to obtain the crude product. The crude product is then dried, filtered, and distilled to yield the final product .
Industrial production methods often involve similar reaction conditions but are optimized for large-scale production. These methods focus on maximizing yield, reducing production costs, and ensuring safety and environmental compliance .
Analyse Chemischer Reaktionen
3-Mercaptopropyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Mercaptopropyltrichlorosilane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Mercaptopropyltrichlorosilane involves its bifunctional nature. The mercapto group can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and adhesion. The trichlorosilyl group can hydrolyze and condense to form siloxane bonds, creating a stable and durable network on various substrates .
Vergleich Mit ähnlichen Verbindungen
3-Mercaptopropyltrichlorosilane can be compared with other similar compounds, such as:
3-Mercaptopropyltriethoxysilane: This compound has ethoxy groups instead of chloro groups, making it less reactive but more stable in certain conditions.
3-Mercaptopropyltrimethoxysilane: Similar to the triethoxysilane derivative, this compound has methoxy groups, offering different reactivity and solubility properties.
The uniqueness of this compound lies in its high reactivity due to the presence of trichlorosilyl groups, making it suitable for applications requiring strong adhesion and rapid hydrolysis .
Eigenschaften
CAS-Nummer |
88334-67-2 |
|---|---|
Molekularformel |
C3H7Cl3SSi |
Molekulargewicht |
209.6 g/mol |
IUPAC-Name |
3-trichlorosilylpropane-1-thiol |
InChI |
InChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2 |
InChI-Schlüssel |
LFISKRQSAQVHQP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[Si](Cl)(Cl)Cl)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



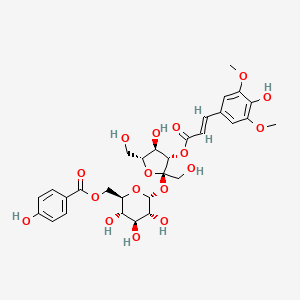
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
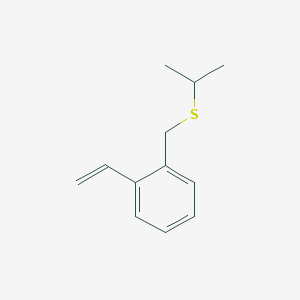
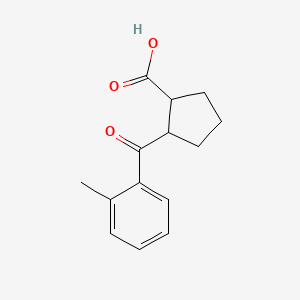
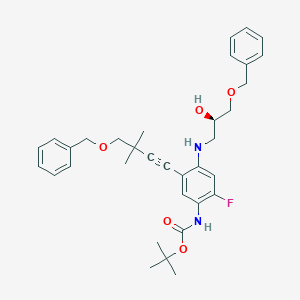
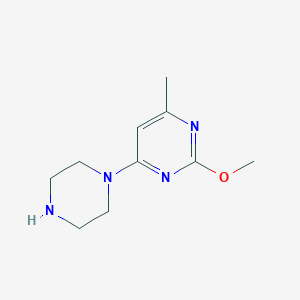
![N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B14112178.png)
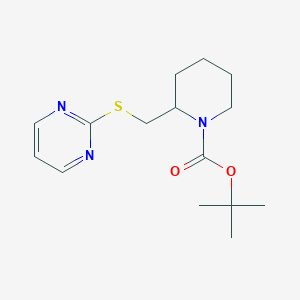
![3-(4'-Fluorophenyl)benzo[b]thiophene](/img/structure/B14112194.png)
